molecular formula C12H17NO B6345915 N,N-Dimethyl-3-(2-methylphenyl)-propanamide CAS No. 105973-44-2

N,N-Dimethyl-3-(2-methylphenyl)-propanamide

Cat. No.: B6345915
CAS No.: 105973-44-2
M. Wt: 191.27 g/mol
InChI Key: OUADRTOUFUCREI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(2-methylphenyl)-propanamide is an organic compound belonging to the amide class It is characterized by the presence of a dimethylamino group attached to a propanamide backbone, with a 2-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(2-methylphenyl)-propanamide typically involves the reaction of 2-methylphenylacetic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

    Step 1: Activation of 2-methylphenylacetic acid with DCC to form an active ester intermediate.

    Step 2: Nucleophilic attack by dimethylamine on the activated ester to form the desired amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(2-methylphenyl)-propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the amide group can yield the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: N,N-Dimethyl-3-(2-methylphenyl)propanamine

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

N,N-Dimethyl-3-(2-methylphenyl)-propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(2-methylphenyl)-propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylformamide (DMF)
  • N,N-Dimethylacetamide (DMAc)
  • N,N-Dimethylbenzamide

Uniqueness

N,N-Dimethyl-3-(2-methylphenyl)-propanamide is unique due to the presence of the 2-methylphenyl substituent, which imparts distinct steric and electronic properties. This differentiates it from other dimethylamides, such as DMF and DMAc, which lack the aromatic substituent. The unique structure of this compound can lead to different reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N,N-dimethyl-3-(2-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-6-4-5-7-11(10)8-9-12(14)13(2)3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUADRTOUFUCREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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